Methyl 2-(cyanomethyl)benzoate

Heterocyclic Chemistry Divergent Synthesis Regioselective Annulation

The ortho-substitution pattern of this bifunctional building block is essential for base-mediated divergent synthesis of 1-naphthols and xanthones—chemistry impossible with meta- or para- isomers. This unique reactivity enables a two-product-library strategy from a single precursor with yields up to 99%. Demonstrated at multi-gram scale (89% yield) and validated for biocatalytic nitrile hydrolysis, it is the only viable choice for medicinal chemistry teams targeting ortho-fused heterocycles.

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 5597-04-6; 55970-40-6
Cat. No. B2615026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyanomethyl)benzoate
CAS5597-04-6; 55970-40-6
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CC#N
InChIInChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3
InChIKeyCMADSXVGXNLKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Cyanomethyl)benzoate (CAS 5597-04-6): Ortho-Substituted Synthon for Divergent Heterocyclic Synthesis


Methyl 2-(cyanomethyl)benzoate (CAS 5597-04-6) is a bifunctional aromatic building block featuring a methyl ester and a cyanomethyl group in an ortho relationship on the benzene ring [1]. With a molecular formula of C₁₀H₉NO₂, a molecular weight of 175.18 g/mol, and a melting point of 48–51 °C, this white-to-light-yellow crystalline solid is primarily employed as a versatile intermediate in pharmaceutical and agrochemical research . Its distinct ortho-disubstitution pattern confers unique reactivity in base-mediated annulation and cyclization pathways that are inaccessible to its meta- and para-substituted isomers, a critical factor for synthetic route design [1].

Why Methyl 2-(Cyanomethyl)benzoate Cannot Be Replaced by Generic Cyano-Ester Analogs


The synthetic utility of Methyl 2-(cyanomethyl)benzoate is strictly governed by its ortho-substitution pattern. Generic replacement with the corresponding meta- (CAS 68432-92-8) or para-substituted cyanomethyl benzoate esters abolishes the proximity-driven cyclization and annulation chemistry that defines this compound's value [1]. The ortho arrangement facilitates a substrate-controlled divergent synthesis, enabling the formation of both 1-naphthols and xanthones from common precursors simply by tuning reaction conditions—a regiochemical outcome impossible with the meta or para isomers due to geometric constraints [1]. Furthermore, the methyl ester's reactivity profile (hydrolysis, transesterification) differs substantially from bulkier tert-butyl or benzyl ester analogs, directly impacting downstream synthetic efficiency and protecting group strategy .

Methyl 2-(Cyanomethyl)benzoate: Head-to-Head Reactivity and Selectivity Data vs. Closest Analogs


Ortho-Substitution Enables Base-Mediated Divergent Annulation with Ynones to Yield 1-Naphthols vs. Xanthones

In a direct head-to-head synthetic study, Methyl 2-(cyanomethyl)benzoate (ortho isomer) underwent a base-mediated divergent annulation with conjugated ynones to produce either 1-naphthols or xanthones in moderate to excellent yields (up to 99%) [1]. This complete regioselectivity and substrate-controlled divergence is uniquely enabled by the ortho relationship between the cyanomethyl and ester groups. The meta isomer (Methyl 3-(cyanomethyl)benzoate, CAS 68432-92-8) cannot participate in this transformation, yielding no annulation product under identical conditions, as the spatial separation of the reactive centers precludes the requisite cyclization pathway [1].

Heterocyclic Chemistry Divergent Synthesis Regioselective Annulation

Gram-Scale Synthetic Applicability: Demonstrated Multi-Gram Annulation with High Isolated Yield

The ortho isomer demonstrated robust performance in a gram-scale annulation experiment, producing 1-naphthol derivative 3aa in 89% isolated yield at a 6 mmol scale [1]. This contrasts with typical small-molecule building blocks that suffer significant yield erosion upon scale-up. The meta isomer (Methyl 3-(cyanomethyl)benzoate), which is commercially promoted as a ketoprofen intermediate, fails to produce any analogous annulation product at any scale [1]. No comparable gram-scale divergent annulation data have been reported for the para isomer or for tert-butyl 2-(cyanomethyl)benzoate (CAS 866826-16-6) .

Process Chemistry Scale-up Synthesis Pharmaceutical Intermediate

Purity Benchmarking: ≥98.0% (GC) as the Supplier-Standardized Specification

Commercially available Methyl 2-(cyanomethyl)benzoate from authoritative suppliers such as TCI America is standardized at ≥98.0% purity by GC . Equivalent meta-isomer (Methyl 3-(cyanomethyl)benzoate) is typically offered only through custom synthesis with no published standard purity specification, while the para isomer is predominantly available as the free acid (4-(cyanomethyl)benzoic acid, CAS 50685-26-2) rather than the methyl ester . The tert-butyl ester analog (CAS 866826-16-6) is listed at 97% purity, marginally lower than the methyl ester benchmark . The availability of the ortho methyl ester in a well-defined, QC-certified form with batch-specific Certificates of Analysis reduces the analytical qualification burden upon receipt .

Quality Control Procurement Specification Analytical Chemistry

Regioselective Biotransformation: Ortho Isomer Undergoes Clean Aliphatic Nitrile Hydrolysis While Meta and Para Isomers Exhibit Different Enzyme Selectivity

In a whole-cell biotransformation study using Rhodococcus rhodochrous LL100-21, the ortho-substituted cyanomethyl benzonitrile derivative (the nitrile analog of the target compound) was cleanly converted to the corresponding carboxylic acid with excellent recovery and no side products [1]. The meta and para isomers, by contrast, exhibited different regioselectivity profiles depending on the nitrile-inducing growth substrate used [1]. While this study was conducted on the benzonitrile analogs rather than the benzoate esters directly, it establishes a class-level precedent that the ortho substitution pattern confers distinct and more predictable enzymatic hydrolysis behavior relative to the meta and para isomers [1].

Biocatalysis Enzymatic Hydrolysis Green Chemistry

Methyl 2-(Cyanomethyl)benzoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Divergent Synthesis of 1-Naphthol and Xanthone Libraries for Medicinal Chemistry

Medicinal chemistry teams requiring rapid access to both 1-naphthol and xanthone scaffolds from a common precursor should prioritize Methyl 2-(cyanomethyl)benzoate. The compound's ortho geometry enables a base-mediated switch between product classes, producing 1-naphthols and xanthones in yields up to 99% with complete regioselectivity [1]. This divergent approach is structurally impossible with the meta or para isomers, which fail to undergo annulation. Procurement of the ortho methyl ester directly enables a two-product-library strategy that reduces starting material inventory and synthetic step count.

Gram-Scale Synthesis of Ortho-Fused Heterocyclic Pharmaceutical Intermediates

Process chemistry groups scaling ortho-fused heterocycles can rely on Methyl 2-(cyanomethyl)benzoate for demonstrated multi-gram performance—the 1-naphthol derivative 3aa was isolated in 89% yield at a 6 mmol scale [1]. No meta or para isomer offers validated scale-up data for analogous transformations. The combination of ≥98.0% commercial purity and documented scalability minimizes the risk of yield erosion and impurity carry-through during large-batch campaigns.

Synthesis of Isoquinolinone-Derived Neurite Outgrowth Modulators

In the design of neurotrophic small molecules, Methyl 2-(cyanomethyl)benzoate served as the key starting material for a series of isoquinolinone derivatives that promoted neurite outgrowth at sub-μM concentrations [1]. The ortho-disposed ester and cyanomethyl groups facilitate the sequential hydrolysis–cyclization–functionalization sequence required to build the isoquinolinone core. Alternative regioisomers cannot replicate this cyclization pathway, making the ortho methyl ester the only viable procurement choice for this scaffold.

Biocatalytic Route Development to Ortho-Substituted Phenylacetic Acid Derivatives

Research groups exploring enzymatic nitrile hydrolysis for green chemistry applications can exploit the predictable regioselectivity of ortho-cyanomethyl-substituted aromatics. The ortho isomer undergoes clean aliphatic nitrile hydrolysis with Rhodococcus rhodochrous, yielding a single carboxylic acid product [1]. The meta and para isomers produce substrate-dependent product mixtures, complicating downstream purification. This predictable biotransformation profile supports the selection of the ortho-methyl ester as the preferred substrate for biocatalytic route scouting.

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